3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Catalog No.
S2880442
CAS No.
885953-48-0
M.F
C15H13N3O2
M. Wt
267.288
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)anilin...

CAS Number

885953-48-0

Product Name

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

Molecular Formula

C15H13N3O2

Molecular Weight

267.288

InChI

InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3

InChI Key

XCKFGIBICKHLMF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N

solubility

not available

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and an aniline moiety. The oxadiazole ring is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-methoxyphenyl group enhances its solubility and may contribute to its biological properties. This compound is part of a larger class of oxadiazole derivatives that have garnered interest for their pharmacological potential.

The chemical behavior of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can be explored through various synthetic pathways. The formation of oxadiazoles typically involves cyclization reactions, often utilizing precursors such as amidoximes and carboxylic acids. For instance, the reaction of aryl-nitriles with hydroxylamine can yield oxadiazoles under specific conditions, including the use of catalysts or microwave irradiation to enhance efficiency and yield .

Oxadiazole derivatives, including 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, are recognized for their diverse biological activities. Studies have shown that compounds in this class exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound may be influenced by the substituents on the oxadiazole ring and the aniline structure. For example, some derivatives have demonstrated significant anticonvulsant activity in preclinical models .

Several synthesis methods exist for producing 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline:

  • Vilsmeier Reagent Method: This method involves the activation of carboxylic acids using Vilsmeier reagents to facilitate the formation of oxadiazoles from amidoximes and carboxylic acids.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of oxadiazoles .
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis strategies that streamline the production of oxadiazoles while minimizing by-products and solvent use .

The applications of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline are primarily in medicinal chemistry and drug development. Its potential as a therapeutic agent against various diseases is under investigation due to its biological activities. Additionally, derivatives of oxadiazoles are being explored for their utility in materials science and as corrosion inhibitors .

Interaction studies involving 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically focus on its binding affinity with biological targets. Techniques such as molecular docking studies help elucidate how this compound interacts with proteins or enzymes relevant to disease mechanisms. These studies provide insights into its potential efficacy as a drug candidate.

Several compounds share structural similarities with 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline. Here are a few notable examples:

Compound NameStructureUnique Features
3-(1H-1,2,4-triazol-1-yl)anilineTriazoleExhibits strong antifungal properties
5-Aryl-1,3,4-oxadiazoleAryl-OxadiazoleKnown for anticancer activity
4-Methoxybenzoyl hydrazoneHydrazonePotential anti-inflammatory effects

The uniqueness of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline lies in its specific combination of functional groups that may enhance its solubility and bioactivity compared to other oxadiazole derivatives.

Formation Mechanisms of the 1,2,4-Oxadiazole Ring

The formation of 1,2,4-oxadiazole rings represents one of the most extensively studied heterocyclic synthesis pathways in contemporary organic chemistry. The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can be achieved through multiple mechanistic pathways, each offering distinct advantages in terms of reaction conditions, substrate scope, and product yields [1] [2] [3].

Amidoxime-Based Cyclization Pathways

The most prevalent approach involves the cyclization of amidoxime derivatives, which can be prepared from the corresponding nitriles through treatment with hydroxylamine hydrochloride [4] [5]. The amidoxime-acyl chloride cyclization represents the classical Tiemann-Krüger methodology, where 4-methoxybenzamidoxime undergoes acylation with 3-aminobenzoyl chloride followed by thermal cyclodehydration [1] [6]. This process proceeds through an initial nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon, forming an O-acylamidoxime intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the amidoxime nitrogen on the acyl carbonyl, leading to the formation of the oxadiazole ring with concomitant elimination of water [7] [8].

Base-Mediated Cyclodehydration

Modern synthetic approaches have embraced room-temperature cyclodehydration protocols utilizing organic bases such as tetrabutylammonium fluoride (TBAF) or tetrabutylammonium hydroxide (TBAH) [1] [3]. These methods offer significant advantages including mild reaction conditions, excellent functional group tolerance, and superior yields ranging from 88-95% . The MOH/DMSO superbase system (where M = Li, Na, K) enables rapid cyclodehydration within 10-20 minutes, achieving yields up to 98% [1] [7].

One-Pot Synthesis Protocols

Recent advances have established efficient one-pot methodologies combining amidoxime formation with subsequent cyclization [4] [10]. These protocols utilize nitriles, aldehydes, and hydroxylamine hydrochloride in the presence of bases such as sodium hydroxide or potassium carbonate in dimethyl sulfoxide. The reaction proceeds through three sequential steps: base-promoted formation of amidoxime, aldehyde addition to form 4,5-dihydro-1,2,4-oxadiazole, and oxidative aromatization using the aldehyde as both substrate and oxidant [10] [11].

Key Intermediates in Synthesis

Amidoxime Intermediates

The primary intermediate in most synthetic routes is the amidoxime derivative, typically 4-methoxybenzamidoxime for the target compound [4] [5] [12]. This intermediate is characterized by excellent stability and can be isolated and purified before subsequent transformations. The amidoxime functionality exhibits nucleophilic character at both nitrogen centers, enabling diverse cyclization pathways [13] [14].

O-Acylamidoxime Formation

The O-acylamidoxime intermediate represents a crucial transformation point in the synthesis [1] [3] [15]. This species can be prepared through multiple routes including direct acylation of amidoximes with acyl chlorides, reaction with activated carboxylic acids using coupling reagents such as EDC, DCC, CDI, or T3P, or through one-pot protocols [16] [13]. The O-acylamidoxime exhibits enhanced electrophilicity at the imino carbon, facilitating subsequent intramolecular cyclization [7] [12].

Iminoxy Radical Intermediates

In oxidative cyclization pathways, iminoxy radicals serve as pivotal intermediates [11] [17]. These highly reactive species are generated through single-electron oxidation of N-benzyl amidoximes using oxidants such as phenyliodonium diacetate (PIDA) or through electrochemical methods [11]. The iminoxy radical undergoes rapid 1,5-hydrogen atom transfer followed by intramolecular cyclization to form the oxadiazole ring [11] [18].

Dihydrooxadiazole Intermediates

The 4,5-dihydro-1,2,4-oxadiazole intermediate represents a key transformation point in aldehyde-based synthesis protocols [10]. This saturated heterocycle is formed through nucleophilic addition of amidoxime to aldehydes and subsequently undergoes oxidative aromatization to yield the final oxadiazole product [4] [10].

1,5-Hydrogen Atom Transfer (1,5-HAT) Processes

Iminoxy Radical 1,5-HAT Mechanism

The 1,5-hydrogen atom transfer process represents a sophisticated mechanistic pathway particularly relevant in the synthesis of substituted 1,2,4-oxadiazoles from N-benzyl amidoximes [11]. This process is initiated through generation of iminoxy radicals via single-electron oxidation using reagents such as PIDA under mild conditions [11] [17]. The iminoxy radical intermediate exhibits high selectivity for 1,5-hydrogen abstraction from benzylic positions due to favorable geometric constraints and thermodynamic stability of the resulting carbon-centered radical [11].

Mechanistic Details of 1,5-HAT

The 1,5-HAT process proceeds through a concerted mechanism involving simultaneous hydrogen atom abstraction and radical recombination [19] [11]. The iminoxy radical (R-C(=NO- )-NH2) selectively abstracts hydrogen from the γ-position relative to the radical center, forming a carbon-centered radical and hydroxylamine derivative [19] [20]. This intermediate subsequently undergoes intramolecular cyclization through nucleophilic attack of the hydroxylamine nitrogen on the carbon radical center, ultimately yielding the 1,2,4-oxadiazole ring system [11] [21].

Selectivity and Regiocontrol

The 1,5-HAT process exhibits excellent regioselectivity favoring abstraction from benzylic and allylic positions due to enhanced stability of the resulting radicals [19] [11] [22]. The geometric constraints of the 1,5-positioning provide additional selectivity, minimizing competing 1,6-HAT or other hydrogen abstraction pathways [19] [23]. This selectivity is particularly pronounced in N-benzyl amidoxime substrates where the benzylic position provides optimal orbital overlap for efficient hydrogen atom transfer [11].

Applications in Oxadiazole Synthesis

Electrochemical methods have emerged as particularly effective for generating iminoxy radicals under mild, metal-free conditions [11]. The electrochemical synthesis utilizes anodic oxidation to generate the iminoxy radical, which subsequently undergoes 1,5-HAT and cyclization to produce 1,2,4-oxadiazoles in good yields with broad functional group compatibility [11]. This method is especially valuable for 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline synthesis as it tolerates both electron-rich methoxy groups and electron-poor aniline functionalities [11].

Intramolecular Cyclization Pathways

Nucleophilic Addition-Elimination Mechanism

The predominant intramolecular cyclization pathway for O-acylamidoxime precursors involves nucleophilic attack of the amidoxime nitrogen on the acyl carbonyl carbon [7] [13] [24]. This mechanism proceeds through formation of a tetrahedral intermediate followed by elimination of water to generate the aromatic oxadiazole ring [16] [8]. The reaction is facilitated by electron-withdrawing substituents on the acyl moiety, which enhance the electrophilicity of the carbonyl carbon [5] [25].

Oxidative Intramolecular Coupling

Alternative cyclization pathways utilize oxidative coupling methodologies employing hypervalent iodine reagents such as iodobenzene diacetate (IBD) or phenyliodonium diacetate (PIDA) [17] [18]. These oxidants facilitate formation of nitrogen-centered radicals or iminoxy radicals that undergo intramolecular cyclization through radical addition to aromatic systems or carbonyl groups [17] [26]. The oxidative approach is particularly valuable for substrates containing N-acylguanidine or acylhydrazone functionalities [27] [28].

Thermal Cyclodehydration Pathways

Traditional thermal cyclodehydration methods involve heating diacylhydrazine intermediates in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid [29] [30]. While effective, these methods require elevated temperatures (140-180°C) and exhibit limited functional group tolerance [31] [6]. The thermal approach remains valuable for large-scale synthesis where mild conditions are less critical [32] [33].

Photochemical Cyclization Routes

Photochemical cyclization represents an emerging methodology for oxadiazole formation through light-induced intramolecular rearrangements [7] [34] [21]. These processes typically involve photoexcitation of oxazolone derivatives followed by hydrogen atom transfer and cyclization [21]. The photochemical approach offers advantages including mild conditions, high functional group tolerance, and unique regioselectivity patterns not accessible through thermal methods [7] [35].

Base-Catalyzed Cyclization Mechanisms

Base-catalyzed cyclization pathways utilize organic or inorganic bases to promote ring closure through deprotonation-cyclization sequences [3] [24]. Hydroxamic acid derivatives undergo cyclization in the presence of bases such as pivaloyl chloride and diisopropylethylamine with catalytic DABCO to form fused bicyclic oxadiazole systems [24]. These methods are particularly effective for generating complex polycyclic structures incorporating the oxadiazole motif [36] [30].

Structure-Reactivity Relationships

Electronic Effects of Substituents

The electronic nature of substituents exerts profound influence on both the rate and selectivity of oxadiazole formation [25] [37] [38]. Electron-withdrawing groups such as nitro, cyano, and halogen substituents significantly enhance reaction rates by increasing the electrophilicity of carbonyl carbons and stabilizing negative charge development during cyclization [5] [25] [39]. Conversely, electron-donating groups including methoxy, amino, and alkyl substituents typically reduce reaction rates but may improve regioselectivity [40] [41].

Position-Dependent Effects

The position of substituents relative to reactive centers dramatically impacts reaction outcomes [5] [42] [39]. Para-substitution on aromatic rings generally provides optimal balance between reactivity and selectivity, while ortho-substitution often introduces steric hindrance leading to reduced reaction rates and competing side reactions [5] [40]. The 4-methoxy group in the target compound represents an ideal substitution pattern, providing moderate electronic activation while maintaining excellent selectivity [44].

Methoxy Group Influence

The para-methoxy substituent on the phenyl ring of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline exerts several beneficial effects on the synthesis [44] [45]. The methoxy group provides moderate electron donation through resonance, enhancing nucleophilicity of the aromatic system while maintaining sufficient electrophilicity for cyclization reactions . Additionally, the methoxy group improves solubility in organic solvents and provides a convenient spectroscopic handle for reaction monitoring [47] [48].

Aniline Functionality Effects

The aniline moiety at the 3-position of the oxadiazole ring significantly influences both synthetic accessibility and biological activity [47]. The amino group serves as a powerful electron-donating substituent, increasing electron density in the oxadiazole ring and potentially affecting cyclization kinetics [20]. During synthesis, the aniline nitrogen can be protected or introduced through reduction of corresponding nitro compounds, providing flexibility in synthetic planning [18] .

Heterocyclic Ring Effects

The 1,2,4-oxadiazole ring system itself exhibits distinct electronic properties influencing reactivity patterns [51] [52]. The ring contains two pyridine-like nitrogen atoms that withdraw electron density through inductive effects, making positions 3 and 5 susceptible to nucleophilic attack [51]. This electronic distribution is crucial for understanding regioselectivity in both synthesis and subsequent functionalization reactions [53] [54].

Steric Considerations

Steric effects play crucial roles in determining reaction rates and selectivity [40] [55]. Ortho-substituents on aromatic rings can significantly hinder approach of reagents, leading to reduced yields and increased reaction times [5] [40]. The planar nature of the oxadiazole ring system minimizes steric interactions with substituents, contributing to the stability and accessibility of these heterocycles [51] [56].

Solvent and Medium Effects

The choice of reaction medium profoundly impacts structure-reactivity relationships [1] [3]. Polar aprotic solvents such as DMSO and DMF generally favor cyclization reactions by stabilizing ionic intermediates and facilitating base-mediated processes [1] [10]. The solubility characteristics of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline are enhanced by the methoxy group while the aniline functionality may require careful pH control to prevent protonation [52] [44].

Temperature and Kinetic Effects

XLogP3

2.8

Dates

Last modified: 08-17-2023

Explore Compound Types